5-cyclohexyl-1-methyl-1H-pyrazol-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclohexyl-1-methyl-1H-pyrazol-3-amine hydrochloride is a chemical compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-1-methyl-1H-pyrazol-3-amine hydrochloride typically involves the reaction of cyclohexyl hydrazine with 1-methyl-3-oxobutan-1-one under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The final product is obtained as a hydrochloride salt by treating the pyrazole with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-cyclohexyl-1-methyl-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include pyrazole N-oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
5-cyclohexyl-1-methyl-1H-pyrazol-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-cyclohexyl-1-methyl-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-amino-1-methyl-1H-pyrazole: Similar in structure but lacks the cyclohexyl group.
5-cyclohexyl-1H-pyrazol-3-amine: Similar but without the methyl group on the pyrazole ring.
1-methyl-3-phenyl-1H-pyrazol-5-amine: Similar core structure but with a phenyl group instead of a cyclohexyl group.
Uniqueness
5-cyclohexyl-1-methyl-1H-pyrazol-3-amine hydrochloride is unique due to the presence of both the cyclohexyl and methyl groups on the pyrazole ring. This unique combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H18ClN3 |
---|---|
Molecular Weight |
215.72 g/mol |
IUPAC Name |
5-cyclohexyl-1-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H17N3.ClH/c1-13-9(7-10(11)12-13)8-5-3-2-4-6-8;/h7-8H,2-6H2,1H3,(H2,11,12);1H |
InChI Key |
ZWVDNMTZYWCXDN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)N)C2CCCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.